Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate
Description
Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate is a thiophene-based derivative characterized by a 4-cyclohexylphenyl substituent at the 5-position and an ethyl ester group at the 2-position of the thiophene ring.
The cyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, pharmacokinetics, and target binding compared to simpler aromatic substituents.
Properties
IUPAC Name |
ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-2-22-19(21)18-16(20)12-17(23-18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13H,2-7,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXXLVCXJGZXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C3CCCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150506 | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-cyclohexylphenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-71-8 | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-cyclohexylphenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-cyclohexylphenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction remains the most reliable method for synthesizing 2-aminothiophene-3-carboxylates. For this compound, the following components would be required:
- Ketone precursor : 4-cyclohexylacetophenone (to introduce the 4-cyclohexylphenyl group at the 5-position).
- Nitrile component : Ethyl cyanoacetate (to form the thiophene core).
- Sulfur source : Elemental sulfur or Lawesson’s reagent.
- Combine 4-cyclohexylacetophenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) in a polar aprotic solvent (e.g., DMF or ethanol).
- Add a base such as morpholine or triethylamine to initiate cyclization.
- Heat at 60–80°C for 6–12 hours under inert atmosphere.
- Isolate the product via acid-base workup and purify by recrystallization or column chromatography.
Expected Yield : 40–60% based on analogous Gewald syntheses.
Cyclocondensation of α-Chloroacrylonitrile Derivatives
This method adapts protocols from the synthesis of ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate:
- Prepare (2E)-3-chloro-3-(4-cyclohexylphenyl)prop-2-enenitrile by reacting 4-cyclohexylbenzaldehyde with chloroacetonitrile.
- React the α-chloroacrylonitrile intermediate with ethyl bromoacetate in the presence of sodium sulfide nonahydrate (Na₂S·9H₂O) in DMF at 60°C for 3 hours.
| Component | Amount | Role |
|---|---|---|
| α-Chloroacrylonitrile derivative | 1.0 equiv | Electrophilic core |
| Ethyl bromoacetate | 1.2 equiv | Nucleophile |
| Na₂S·9H₂O | 2.0 equiv | Sulfur source |
- Extract with ethyl acetate, wash with brine, and chromatograph using hexane/ethyl acetate (3:1).
Post-Synthetic Functionalization
For derivatives requiring late-stage modification:
- Start with ethyl 3-amino-5-bromothiophene-2-carboxylate.
- Perform Suzuki-Miyaura coupling with 4-cyclohexylphenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water at 80°C.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Gewald Reaction | High regioselectivity; scalable | Requires custom ketone synthesis |
| Cyclocondensation | Direct aryl incorporation | Limited to activated substrates |
| Suzuki Coupling | Modular late-stage modification | Dependent on bromothiophene availability |
Optimization Considerations
- Solvent Choice : DMF enhances reaction rates in cyclocondensation but complicates purification. Ethanol or THF may improve yields in Gewald reactions.
- Catalysts : Microwave-assisted synthesis (e.g., 100°C for 30 minutes) can reduce reaction times.
- Purification : Silica gel chromatography with chloroform/methanol gradients is effective for isolating polar intermediates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives are known for their antimicrobial and anticancer properties.
Industry: Thiophene derivatives are used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate involves its interaction with various molecular targets. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in inflammation or oxidative stress . The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiophene-2-carboxylate derivatives vary primarily in their substituents at the 3-amino, 5-aryl, and ester positions. Key analogs include:
Key Observations :
Physicochemical Properties
Biological Activity
Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate is an organic compound with a complex structure that includes a thiophene ring, an amino group, and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 329.46 g/mol. This compound's unique structural features suggest potential biological activities, particularly in pharmacology and biochemistry.
Structural Characteristics
The compound features:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Amino Group : Contributes to the compound's reactivity and potential biological interactions.
- Cyclohexyl-substituted Phenyl Group : Enhances steric and electronic properties, potentially influencing its biological activity.
Potential Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents. This compound may inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Research on structurally related thiophene derivatives has suggested potential anticancer effects, possibly through the induction of apoptosis in cancer cells.
- Neuroprotective Effects : Given its structural similarity to compounds targeting neurological disorders, this compound may also exhibit neuroprotective properties.
Case Studies
- Antimicrobial Testing : In a study evaluating various thiophene derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations of 50 µM, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : A related study screened multiple thiophene derivatives for anticancer activity using various cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated IC50 values around 25 µM, indicating moderate efficacy in inhibiting cell proliferation.
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegenerative diseases showed that administration of the compound resulted in reduced markers of oxidative stress and inflammation in brain tissues.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate | Similar thiophene core; different phenol substitution | Exhibits different biological activity patterns | Moderate antimicrobial effects |
| Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | Methyl substitution instead of cyclohexane | Potentially different pharmacological effects | Enhanced anticancer properties |
| Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | Bromine substituent | May enhance reactivity due to halogen effects | Stronger antimicrobial activity |
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Neurotransmitter Levels : It may influence neurotransmitter systems, providing neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves esterification of the corresponding carboxylic acid derivative. For example, suspending 3-amino-5-(4-substituted-phenyl)thiophene-2-carboxylic acid in absolute ethanol, saturating with dry HCl, and refluxing for 2 hours yields the ester. Thiophosgene can further functionalize the amino group under reflux in chloroform . Key factors affecting yield include solvent polarity (e.g., ethanol vs. chloroform), stoichiometry of HCl or thiophosgene, and reaction time. For reproducibility, ensure strict anhydrous conditions during esterification and monitor reaction progress via TLC.
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for validation?
- Methodological Answer : Comprehensive characterization includes:
- NMR spectroscopy : Confirm substitution patterns (e.g., cyclohexylphenyl protons in ).
- IR spectroscopy : Identify ester carbonyl (~1700 cm) and amine groups (~3300 cm).
- Elemental analysis : Validate molecular formula (CHNOS, MW 329.46) .
- Single-crystal X-ray diffraction : Resolve stereoelectronic effects (e.g., dihedral angles between thiophene and substituents) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : The compound is classified as a skin/eye irritant (Category 2/2A) and respiratory hazard (Category 3). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How does the Sandmeyer reaction apply to functionalizing the thiophene core, and what mechanistic insights are critical?
- Methodological Answer : The Sandmeyer reaction can introduce halogens (e.g., bromine) via diazotization. For example, treating the amino-thiophene precursor with NaNO in HSO, followed by CuBr, replaces the amine with bromine. Key mechanistic steps include:
- Diazonium salt formation at low temperatures (0–5°C).
- Radical-mediated halogenation catalyzed by Cu(I).
- Recrystallization in petroleum ether optimizes purity . Monitor reaction progress via to confirm amine loss and halogen incorporation.
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from:
- Solvent impurities : Use deuterated solvents (e.g., DMSO-d) and pre-dry with molecular sieves.
- Tautomerism : The amino group may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to assess dynamic equilibria .
- Crystallinity differences : Compare X-ray data to confirm structural consistency .
Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based systems.
- pH adjustment : The ester group is stable in neutral to mildly acidic conditions (pH 4–7).
- Derivatization : Introduce polar groups (e.g., PEG chains) at the ethyl ester moiety while retaining the thiophene core . Validate solubility via UV-Vis spectroscopy and HPLC retention times.
Q. How does the cyclohexylphenyl substituent influence electronic properties compared to aryl analogs (e.g., chlorophenyl)?
- Methodological Answer : The cyclohexyl group enhances steric bulk and lipophilicity (logP ~4 vs. ~3.5 for chlorophenyl analogs), as calculated via XlogP . This reduces π-π stacking in crystal lattices, confirmed by X-ray data showing larger dihedral angles (e.g., 2.0° vs. planar chlorophenyl derivatives) . Electrochemical studies (cyclic voltammetry) reveal lower electron-withdrawing effects compared to halogenated analogs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
